Q94 Hydrochloride: A Technical Guide to its Discovery and Synthesis
Q94 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Q94 hydrochloride is a significant discovery in the field of G-protein coupled receptor (GPCR) pharmacology. It is a potent and selective Gαq-signaling-biased antagonist of the Protease-Activated Receptor 1 (PAR1).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and key experimental data related to Q94 hydrochloride. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly those focused on PAR1 antagonism and Gq signaling modulation.
Discovery and Pharmacological Profile
Q94 hydrochloride, with the chemical name 1-[(4-chlorophenyl)methyl]-2-(phenylmethyl)-1H-benzimidazole, monohydrochloride, hydrate, was identified as a selective modulator of PAR1 signaling.[1][3] Studies have demonstrated its ability to selectively inhibit the PAR1/Gαq interaction and subsequent downstream signaling pathways.[2] This biased antagonism is a key feature of Q94, as it preferentially blocks the Gq-mediated pathway without significantly affecting other PAR1 signaling arms, such as those mediated by Gαi/o.
The compound has an IC50 of 916 nM for PAR1 antagonism. In preclinical studies, Q94 hydrochloride has shown potential therapeutic effects. For instance, daily administration of 5 mg/kg Q94 was found to decrease albuminuria in a mouse model of doxorubicin-induced nephropathy.
Quantitative Data Summary
The following tables summarize the key quantitative data for Q94 hydrochloride and its analogs as reported in the literature.
Table 1: In Vitro Potency of Q94 Hydrochloride and Analogs
| Compound | Target | Assay | Potency (IC50/EC50) | Reference |
| Q94 hydrochloride | PAR1 | Thrombin-induced intracellular Ca2+ mobilization in HMEC-1 cells | 916 nM (IC50) | |
| Q94 | PAR1 | Thrombin-induced intracellular Ca2+ mobilization in HMEC-1 cells | ~10 µM (Significant inhibition) | |
| Q109 | PAR1 | Thrombin-induced intracellular Ca2+ mobilization in HMEC-1 cells | ~10 µM (Significant inhibition) | |
| Q89 | PAR1 | Thrombin-mediated intracellular Ca2+ mobilization | 10 µM (Leftward shift in concentration-response curve) | |
| Thrombin | PAR1 | IP3 production in HMECs-1 | 6.6 ± 1.5 nM (EC50) |
Synthesis Pathway
The synthesis of Q94 hydrochloride involves the construction of the 1,2-disubstituted benzimidazole (B57391) core followed by hydrochloride salt formation. While a detailed, step-by-step protocol for Q94 is not explicitly available in the reviewed literature, the synthesis can be inferred from established methods for preparing similar benzimidazole derivatives. The general approach involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent, followed by N-alkylation.
A plausible synthetic route is a two-step process:
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Step 1: Synthesis of 2-benzyl-1H-benzo[d]imidazole. This intermediate is formed by the condensation of o-phenylenediamine with phenylacetic acid. This reaction is typically carried out under acidic conditions and heating.
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Step 2: N-alkylation to form the final compound. The intermediate, 2-benzyl-1H-benzo[d]imidazole, is then alkylated with 1-(chloromethyl)-4-chlorobenzene to introduce the 4-chlorobenzyl group at the N1 position of the benzimidazole ring. This reaction is typically performed in the presence of a base.
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Step 3: Hydrochloride salt formation. The final compound is then treated with hydrochloric acid to form the hydrochloride salt, improving its solubility and stability for biological assays.
Logical Synthesis Workflow
Caption: Plausible synthesis pathway for Q94 hydrochloride.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Q94 hydrochloride.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.
Protocol:
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Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) are cultured in appropriate media and seeded into 96-well plates.
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Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, for a specified time at 37°C.
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Compound Incubation: The cells are washed to remove excess dye and then incubated with varying concentrations of Q94 hydrochloride or vehicle control for 15 minutes prior to stimulation.
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Stimulation: The plate is placed in a fluorescence plate reader. Thrombin or a PAR1-activating peptide is added to the wells to stimulate the cells.
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Data Acquisition: Fluorescence intensity is measured over time to monitor changes in intracellular calcium levels. The data is typically reported as the percentage of maximal relative fluorescence units (RFU).
Inositol (B14025) 1,4,5-Trisphosphate (IP3) Accumulation Assay
This assay quantifies the production of the second messenger IP3, which is a downstream product of Gq activation.
Protocol:
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Cell Culture and Labeling: HMEC-1 cells are cultured and labeled with [3H]-myo-inositol for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.
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Compound Incubation: Cells are pre-incubated with varying concentrations of Q94 hydrochloride or vehicle in a buffer containing LiCl (to inhibit inositol monophosphatase) for a specified period.
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Stimulation: Cells are stimulated with thrombin for a defined time to induce IP3 production.
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Extraction: The reaction is terminated, and the cells are lysed. The inositol phosphates are extracted.
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Quantification: The amount of [3H]-IP3 is determined by anion-exchange chromatography followed by liquid scintillation counting.
Signaling Pathway
Q94 hydrochloride selectively inhibits the Gαq signaling pathway downstream of PAR1 activation. The following diagram illustrates this pathway.
Caption: Q94 hydrochloride's inhibition of the PAR1-Gαq signaling pathway.
Conclusion
Q94 hydrochloride represents a valuable pharmacological tool for studying PAR1-mediated Gq signaling. Its biased antagonism offers a potential therapeutic advantage by selectively targeting pathological signaling pathways while potentially sparing others. The information provided in this technical guide, including its discovery, synthesis, and key experimental protocols, serves as a foundational resource for further research and development of novel PAR1 modulators.
